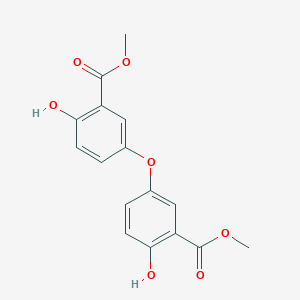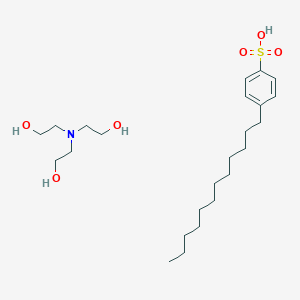
Triethanolamine p-dodecylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethanolamine p-dodecylbenzenesulfonate (TPS) is a type of surfactant that is commonly used in scientific research. It is a water-soluble compound that is synthesized using a specific method. TPS has a wide range of applications in various fields, including biochemistry, biotechnology, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Triethanolamine p-dodecylbenzenesulfonate is based on its surfactant properties. Triethanolamine p-dodecylbenzenesulfonate has both hydrophilic and hydrophobic regions, which allows it to interact with both water-soluble and water-insoluble molecules. Triethanolamine p-dodecylbenzenesulfonate is able to form micelles in aqueous solutions, which can solubilize hydrophobic molecules. This property makes Triethanolamine p-dodecylbenzenesulfonate an ideal surfactant for use in various scientific research applications.
Effets Biochimiques Et Physiologiques
Triethanolamine p-dodecylbenzenesulfonate has been shown to have a number of biochemical and physiological effects. It has been shown to stabilize proteins and enzymes, as well as to facilitate the solubilization of hydrophobic molecules. Triethanolamine p-dodecylbenzenesulfonate has also been shown to have antimicrobial properties, making it useful in the development of antibacterial and antifungal agents. In addition, Triethanolamine p-dodecylbenzenesulfonate has been shown to have anti-inflammatory properties, making it useful in the development of anti-inflammatory drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Triethanolamine p-dodecylbenzenesulfonate is its ability to solubilize hydrophobic molecules. This property makes it useful in a wide range of scientific research applications. Triethanolamine p-dodecylbenzenesulfonate is also relatively easy to synthesize, making it readily available for use in laboratory experiments. However, there are some limitations to the use of Triethanolamine p-dodecylbenzenesulfonate in laboratory experiments. It can be toxic to cells at high concentrations, and its surfactant properties can interfere with some experimental techniques.
Orientations Futures
There are many future directions for the use of Triethanolamine p-dodecylbenzenesulfonate in scientific research. One area of interest is the development of Triethanolamine p-dodecylbenzenesulfonate-based drug delivery systems. Triethanolamine p-dodecylbenzenesulfonate has been shown to be an effective surfactant for the preparation of liposomes and other lipid-based drug delivery systems. Another area of interest is the development of Triethanolamine p-dodecylbenzenesulfonate-based antimicrobial agents. Triethanolamine p-dodecylbenzenesulfonate has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibacterial and antifungal agents. Finally, there is interest in the development of Triethanolamine p-dodecylbenzenesulfonate-based anti-inflammatory drugs. Triethanolamine p-dodecylbenzenesulfonate has been shown to have anti-inflammatory properties, making it a potential candidate for the development of new anti-inflammatory drugs.
Conclusion:
In conclusion, Triethanolamine p-dodecylbenzenesulfonate is a water-soluble surfactant that is commonly used in scientific research. It is synthesized using a specific method and has a wide range of applications in various fields, including biochemistry, biotechnology, and pharmaceuticals. Triethanolamine p-dodecylbenzenesulfonate has been shown to have a number of biochemical and physiological effects, and its surfactant properties make it useful in a wide range of laboratory experiments. There are many future directions for the use of Triethanolamine p-dodecylbenzenesulfonate in scientific research, including the development of new drug delivery systems, antimicrobial agents, and anti-inflammatory drugs.
Méthodes De Synthèse
Triethanolamine p-dodecylbenzenesulfonate is synthesized using a specific method that involves the reaction between p-dodecylbenzenesulfonic acid and triethanolamine. The reaction is carried out in the presence of a solvent and a catalyst. The resulting product is a white crystalline powder that is water-soluble. The synthesis of Triethanolamine p-dodecylbenzenesulfonate is a relatively simple process and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
Triethanolamine p-dodecylbenzenesulfonate has a wide range of applications in scientific research. It is commonly used as a surfactant in various biochemical and biotechnological experiments. Triethanolamine p-dodecylbenzenesulfonate is used to stabilize proteins and enzymes, as well as to facilitate the solubilization of hydrophobic molecules. It is also used in the preparation of liposomes and other lipid-based drug delivery systems.
Propriétés
Numéro CAS |
3088-30-0 |
|---|---|
Nom du produit |
Triethanolamine p-dodecylbenzenesulfonate |
Formule moléculaire |
C24H45NO6S |
Poids moléculaire |
475.7 g/mol |
Nom IUPAC |
2-[bis(2-hydroxyethyl)amino]ethanol;4-dodecylbenzenesulfonic acid |
InChI |
InChI=1S/C18H30O3S.C6H15NO3/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(16-14-17)22(19,20)21;8-4-1-7(2-5-9)3-6-10/h13-16H,2-12H2,1H3,(H,19,20,21);8-10H,1-6H2 |
Clé InChI |
JHWLWOYSFJIYQV-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O.C(CO)N(CCO)CCO |
SMILES canonique |
CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O.C(CO)N(CCO)CCO |
Autres numéros CAS |
27323-41-7 67924-05-4 3088-30-0 |
Description physique |
Liquid |
Pictogrammes |
Corrosive; Irritant |
Synonymes |
4-Dodecyl-benzenesulfonic Acid compd. with 2,2’,2’’-Nitrilotris[ethanol]; _x000B_p-Dodecyl-benzenesulfonic acid compd. with 2,2’,2’’-Nitrilotriethanol; 2,2’,2’’-Nitrilotri-ethanol compd. with p-Dodecylbenzenesulfonic Scid; 2,2’,2’’-Nitrilotris-ethanol 4-Dod |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



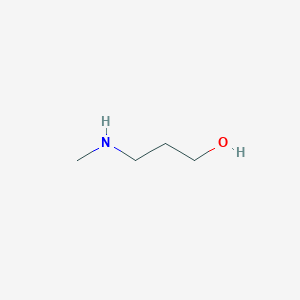
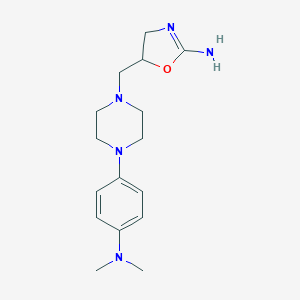
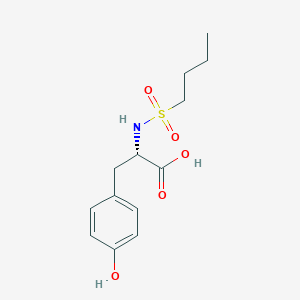
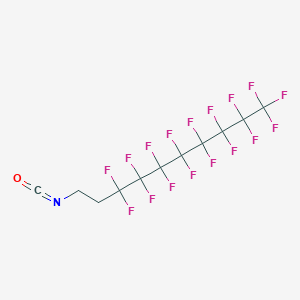
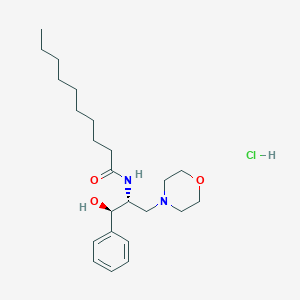
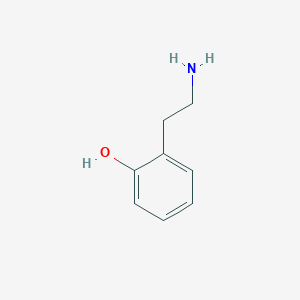
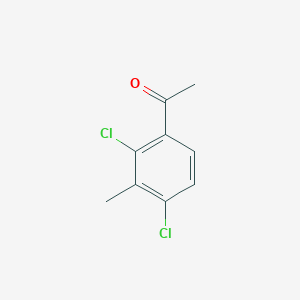
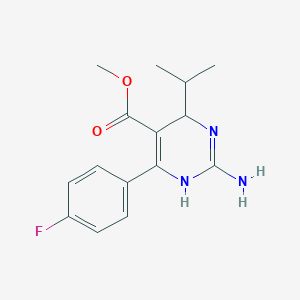
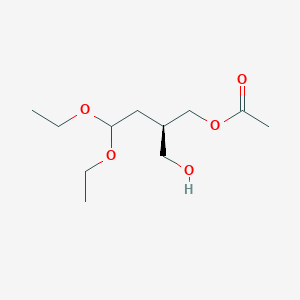



![2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetic acid](/img/structure/B125502.png)
